Thiophene-2-carbaldehyde oxime can be used as a starting material for the synthesis of various heterocyclic rings, which are organic compounds containing atoms like nitrogen, oxygen, or sulfur in their ring structures. In a study published in the journal Tetrahedron Letters, researchers employed it for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with diverse biological activities [1].
[1] Source: E. A. Abd El-Rahman, N. S. Ibrahim, A. M. El-Dien, & M. A. El-Sayed. (2005). Synthesis and antimicrobial activity of some novel 1-(5-substituted-2-thiopheneyl)-3-methyl-1H-pyrazol-5(4H)-ones. Tetrahedron Letters, 46(17), 2903-2906.
Thiophene-2-carbaldehyde oxime is a derivative of thiophene, featuring an oxime functional group attached to the carbonyl carbon of the aldehyde. This compound exhibits unique properties due to the presence of both the thiophene ring and the oxime group, making it a subject of interest in organic chemistry and medicinal applications. The molecular formula for thiophene-2-carbaldehyde oxime is C₅H₅NOS, and it is characterized by its aromatic thiophene structure which contributes to its reactivity and biological activity.
Research indicates that thiophene derivatives, including thiophene-2-carbaldehyde oxime, exhibit significant biological activities. These compounds have been studied for their potential as:
The biological activity is often attributed to the electron-rich nature of the thiophene ring, which enhances interactions with biological targets.
Thiophene-2-carbaldehyde oxime can be synthesized through several methods:
Thiophene-2-carbaldehyde oxime finds applications in various fields:
Studies on the interactions of thiophene-2-carbaldehyde oxime with biological molecules have shown that it can act as a reversible inhibitor of cholinesterases. This interaction is crucial for understanding its potential therapeutic applications in neuropharmacology. The orientation and positioning of the oxime group play significant roles in its binding affinity and reactivation capabilities .
Thiophene-2-carbaldehyde oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Thiophene-3-carbaldehyde | Similar thiophene ring but different position | Different reactivity due to substitution position |
Benzaldehyde oxime | Aromatic ring structure | Lacks heteroatoms; different electronic properties |
Furan-2-carbaldehyde oxime | Furan ring instead of thiophene | Different reactivity patterns due to oxygen atom |
Thiophene-2-carbaldehyde oxime is unique due to its combination of a heteroaromatic ring and an oxime functional group, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Thiophene-2-carbaldehyde oxime, a valuable heterocyclic compound with the molecular formula C5H5NOS, represents an important synthetic intermediate in organic chemistry [4]. The conventional synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions [2]. This nucleophilic addition-elimination reaction proceeds through the attack of the hydroxylamine nitrogen on the carbonyl carbon of thiophene-2-carbaldehyde, followed by elimination of water to form the carbon-nitrogen double bond characteristic of oximes [6].
The most widely employed method for synthesizing thiophene-2-carbaldehyde oxime involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base catalyst, typically sodium acetate, in a mixture of ethanol and water as the solvent system [2] [6]. This conventional approach yields the desired oxime in yields ranging from 57% to 88%, depending on the specific reaction conditions employed [6]. The reaction is typically conducted at temperatures between 60-80°C for 2-4 hours under reflux conditions, which has been shown to provide higher yields compared to room temperature reactions [1] [2].
The physical properties of thiophene-2-carbaldehyde oxime include a melting point range of 132-136°C, a boiling point of 212.8°C at 760 mmHg, and a density of 1.26 g/cm³ [4]. These properties are important considerations when designing purification strategies for this compound [4] [20].
Table 1: Conventional Methods for Thiophene-2-carbaldehyde oxime Synthesis
Method | Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|
Hydroxylamine hydrochloride reaction | NH₂OH·HCl with thiophene-2-carbaldehyde | 57-88 | Simple reagents, widely available | Acidic conditions may affect sensitive groups |
Ethanol/water solvent system | Mixture of ethanol and water as solvent | 70-85 | Green solvent system, good solubility | Requires solvent removal step |
Sodium acetate as base | Sodium acetate as base catalyst | 75-90 | Mild base, prevents side reactions | Additional base needed |
Reflux conditions | Heating at 60-80°C for 2-4 hours | 80-95 | Faster reaction, higher yields | Energy intensive |
Room temperature reaction | Stirring at 20-25°C for 12-24 hours | 60-75 | Energy-efficient, fewer side products | Longer reaction times |
Research findings indicate that the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride can lead to the formation of both syn and anti isomers of the oxime [2]. The distribution of these isomers is influenced by reaction conditions, with the anti isomer typically predominating under conventional synthesis conditions [2] [6]. The stereochemistry of the oxime is an important consideration for subsequent transformations, as different isomers may exhibit varying reactivity in further synthetic applications [2] [8].
Catalytic approaches have emerged as powerful tools for the regioselective synthesis of thiophene-2-carbaldehyde oxime, offering advantages in terms of reaction efficiency, stereoselectivity, and environmental sustainability [11] [15]. Various catalysts have been investigated for this purpose, including transition metal complexes, base catalysts, and heterogeneous catalytic systems [11] [15] [18].
Copper-based catalysts, particularly copper(II) acetate, have shown promising results in the synthesis of thiophene-2-carbaldehyde oxime and its subsequent transformations [12]. In a notable study, copper(II) acetate was employed as a catalyst for the conversion of thiophene-2-carbaldehyde oxime to the corresponding nitrile in water as a green solvent, achieving yields of 70-85% [12]. This approach represents an environmentally friendly alternative to traditional dehydration methods that often require harsh reaction conditions and generate significant waste [7] [12].
Rhodium catalysts have also demonstrated excellent regioselectivity in reactions involving oximes derived from heterocyclic aldehydes, including thiophene-2-carbaldehyde [11] [15]. Rhodium(III) complexes, when used in dichloroethane/acetic acid solvent systems, facilitate C-H activation and subsequent transformations of oximes with high regioselectivity [11] [15]. These catalytic systems are particularly valuable for the synthesis of complex heterocyclic structures from thiophene-2-carbaldehyde oxime precursors [11] [15].
Table 2: Catalytic Approaches for Regioselective Synthesis
Catalyst Type | Reaction Conditions | Regioselectivity | Yield (%) | Applications |
---|---|---|---|---|
Copper salts (Cu(OAc)₂) | Cu(OAc)₂ (5-10 mol%), water, 80-100°C | Moderate to high | 70-85 | Nitrile synthesis from oximes |
Titanium-based catalysts | Ti-MOR zeolites, mild conditions | High | 90-99 | Ammoximation reactions |
Rhodium catalysts | Rh(III) complexes, DCE/AcOH, room temp | Excellent | 65-95 | Heterocycle formation |
Potassium carbonate | K₂CO₃ (10 mol%), ethanol, reflux | High | 75-90 | Thieno-derivatives synthesis |
Imidazolium salts | Imidazolium chloride, solvent-free, 80°C | Moderate | 60-80 | Green thiophene synthesis |
Recent advances in catalytic approaches include the development of potassium carbonate-catalyzed regioselective synthesis of thieno-derivatives from oximes [18]. This method employs potassium carbonate (10 mol%) in ethanol under reflux conditions, achieving high regioselectivity and yields of 75-90% [18]. The reaction proceeds via a thio[3+2] cyclization mechanism, providing access to valuable thieno[2,3-b]thiochromen-4-one oximes in an efficient and regioselective manner [18].
Titanium-based catalysts, particularly Ti-MOR zeolites, have shown exceptional performance in ammoximation reactions involving thiophene derivatives, with yields reaching 90-99% and excellent regioselectivity [14]. These catalysts operate under mild conditions and offer advantages in terms of recyclability and environmental compatibility [14]. The high catalytic activity of titanium-based systems is attributed to their ability to activate oxygen species and facilitate the formation of hydroxylamine intermediates essential for oxime synthesis [14].
Solid-phase synthesis represents an innovative approach for the preparation of thiophene-2-carbaldehyde oxime and related compounds, offering advantages in terms of purification simplicity, automation potential, and the possibility of combinatorial synthesis [10] [17]. This methodology involves the attachment of reaction components to a solid support, followed by sequential transformations and final cleavage to release the desired product [10] [17].
The solid-phase synthesis of oximes, including thiophene-2-carbaldehyde oxime, typically employs polymer resins such as polystyrene, Wang resin, or Merrifield resin as solid supports [10] [17]. The attachment of thiophene-2-carbaldehyde to these resins can be achieved through various linking strategies, including ester, ether, or benzyl linkages [10]. Subsequent reaction with hydroxylamine reagents on the solid support, followed by appropriate cleavage conditions, provides the desired oxime in good yields and high purity [10] [17].
A significant advantage of solid-phase synthesis is the simplification of purification procedures, as excess reagents and byproducts can be removed by simple filtration and washing steps [10] [17]. This aspect is particularly valuable for the synthesis of thiophene-2-carbaldehyde oxime, which traditionally requires extensive purification to achieve high purity [10] [20]. Additionally, solid-phase approaches enable the iterative synthesis of oxime-containing polypeptides and other complex structures incorporating the thiophene-2-carbaldehyde oxime moiety [17].
Table 3: Solid-Phase Synthesis Methods
Solid Support | Linking Strategy | Cleavage Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Polystyrene resin | Ester linkage | TFA/DCM (1:1) | 70-85 | Easy purification, automation |
Wang resin | Ether linkage | HF or TBAF | 65-80 | Mild cleavage conditions |
Rink amide resin | Amide linkage | TFA/TIS/H₂O | 75-90 | High loading capacity |
Merrifield resin | Benzyl linkage | HBr/AcOH | 60-75 | Stability to various conditions |
Silica gel | Silyl linkage | HF/Pyridine | 70-85 | Low cost, recyclable |
Green chemistry alternatives for the synthesis of thiophene-2-carbaldehyde oxime focus on reducing environmental impact through the use of environmentally benign solvents, energy-efficient reaction conditions, and waste minimization strategies [9] [16]. These approaches align with the principles of green chemistry and offer sustainable pathways for the production of this valuable compound [9] [16].
Solvent-free reactions represent a promising green chemistry alternative for thiophene derivatives synthesis, including thiophene-2-carbaldehyde oxime [9] [19]. These neat reactions, typically conducted at temperatures between 60-90°C, eliminate the need for organic solvents and thereby reduce waste generation and environmental impact [9] [19]. Yields of 65-80% have been reported for solvent-free syntheses of thiophene derivatives, with high energy efficiency and minimal environmental footprint [9] [19].
Table 4: Green Chemistry Alternatives
Green Method | Conditions | Yield (%) | Energy Efficiency | Environmental Impact |
---|---|---|---|---|
Solvent-free reactions | Neat reaction, 60-90°C | 65-80 | High | Very low |
Microwave-assisted synthesis | MW irradiation, 100-150°C, 5-15 min | 75-90 | Medium | Low |
Ultrasound-assisted synthesis | Sonication, room temp, 30-60 min | 70-85 | High | Low |
Ball milling approach | Mechanical grinding, room temp | 60-75 | Very high | Very low |
Water as reaction medium | Aqueous medium, 50-80°C | 70-85 | Medium | Very low |
Microwave-assisted synthesis has emerged as an efficient green chemistry alternative for the preparation of thiophene derivatives, including thiophene-2-carbaldehyde oxime [9] [16]. This approach employs microwave irradiation to accelerate reaction rates, typically achieving completion within 5-15 minutes at temperatures of 100-150°C [9]. The rapid heating and specific activation of reactants result in higher yields (75-90%) and reduced reaction times compared to conventional heating methods [9] [16].
Ultrasound-assisted synthesis represents another green chemistry alternative for thiophene-2-carbaldehyde oxime preparation [9]. Sonication at room temperature for 30-60 minutes provides yields of 70-85% with high energy efficiency and low environmental impact [9]. The mechanical effects of ultrasound facilitate mixing and activation of reactants, enhancing reaction rates and yields under mild conditions [9] [16].
The purification of thiophene-2-carbaldehyde oxime is a critical step in ensuring the quality and applicability of this compound for subsequent transformations [20]. Various purification techniques have been developed and optimized for this purpose, including chromatographic methods, recrystallization, distillation, and advanced separation technologies [13] [20].
Column chromatography using silica gel as the stationary phase and ethyl acetate/hexane mixtures as the mobile phase represents a widely employed purification technique for thiophene-2-carbaldehyde oxime [13]. This method typically achieves purities of 95-99% with recoveries of 80-90%, making it suitable for laboratory to medium-scale applications [13] [20]. The separation is based on the differential adsorption of the oxime and impurities on the silica gel surface, with careful optimization of the mobile phase composition being essential for effective purification [13].
Recrystallization from appropriate solvent systems, such as ethanol/water or acetone/hexane mixtures, provides an efficient purification strategy for thiophene-2-carbaldehyde oxime, particularly on larger scales [20]. This technique can achieve purities of 98-99.5% with recoveries of 75-85% and is applicable from laboratory to industrial scales [20]. The success of recrystallization depends on the identification of suitable solvent systems that provide good solubility of the oxime at elevated temperatures while promoting crystallization upon cooling [20].
Table 5: Purification Techniques and Yield Optimization
Technique | Conditions | Purity Achieved (%) | Recovery (%) | Scale Applicability |
---|---|---|---|---|
Column chromatography | Silica gel, ethyl acetate/hexane | 95-99 | 80-90 | Lab to medium scale |
Recrystallization | Ethanol/water or acetone/hexane | 98-99.5 | 75-85 | Lab to industrial scale |
Steam distillation | Water, 100°C, atmospheric pressure | 96-98 | 85-95 | Medium to industrial scale |
Vacuum distillation | 45-55°C, reduced pressure | 97-99 | 80-90 | Medium to industrial scale |
Preparative HPLC | C18 column, acetonitrile/water | 99-99.9 | 70-85 | Lab to medium scale |
Distillation techniques, including steam distillation and vacuum distillation, offer effective purification options for thiophene-2-carbaldehyde oxime on medium to industrial scales [1] [3]. Steam distillation at atmospheric pressure achieves purities of 96-98% with recoveries of 85-95%, while vacuum distillation at reduced pressure (45-55°C) provides purities of 97-99% with recoveries of 80-90% [1] [3]. These techniques are particularly valuable for larger-scale purification, where chromatographic methods become impractical [1] [3] [20].
Yield optimization strategies for thiophene-2-carbaldehyde oxime synthesis focus on reaction parameter optimization, reagent quality control, and process integration [7]. Key parameters influencing yield include reaction temperature, time, reagent stoichiometry, catalyst loading, and solvent selection [1] [2] [7]. Systematic optimization of these parameters through design of experiments approaches has led to significant improvements in yield and purity [7].
The use of high-quality starting materials, particularly thiophene-2-carbaldehyde with minimal impurities, is essential for achieving high yields of the corresponding oxime [1] [3]. Impurities in the aldehyde starting material can lead to side reactions and reduced yields, necessitating careful sourcing or purification of this key reagent [1] [3]. Additionally, the quality of hydroxylamine hydrochloride and base catalysts significantly impacts reaction outcomes [1] [2].
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